Tert-butyl 2-(4-fluorobenzyl)piperazine-1-carboxylate
Description
®-2-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorobenzyl group attached to the piperazine ring, with a carboxylic acid tert-butyl ester functional group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Properties
Molecular Formula |
C16H23FN2O2 |
|---|---|
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 2-[(4-fluorophenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-18-11-14(19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3 |
InChI Key |
KNPVLHJIALEGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Fluorobenzylation: The piperazine ring is then functionalized with a fluorobenzyl group. This step involves the nucleophilic substitution reaction of piperazine with 4-fluorobenzyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorobenzyl group, converting it to a benzyl group.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Benzyl derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
®-2-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including ligands for metal-catalyzed reactions.
Biological Studies: Researchers use this compound to study the effects of fluorinated benzyl groups on biological activity and receptor binding.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. Upon binding, the compound can modulate the activity of the target, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
®-2-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Similar structure with a chlorine atom instead of fluorine.
®-2-(4-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Contains a methyl group instead of fluorine.
®-2-(4-NITRO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Features a nitro group in place of fluorine.
Uniqueness: The presence of the fluorine atom in ®-2-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These characteristics can enhance the compound’s biological activity and make it a valuable tool in drug discovery and development.
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